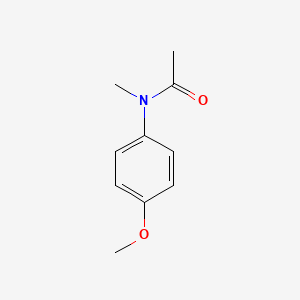
N-Methyl-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.216 g/mol . It is also known by other names such as Acetaminophen di-methyl derivative, p-Methoxy-N-methylacetanilide, and Acetaminophen, bis-Me . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acetamide group through a nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N-(4-methoxyphenyl)acetamide can be synthesized through various methods. One common method involves the reaction of p-anisidine (4-methoxyaniline) with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes methylation using methyl iodide to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the acetamide group results in an amine derivative .
Aplicaciones Científicas De Investigación
N-Methyl-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
N-Methyl-N-(4-methoxyphenyl)acetamide can be compared with other similar compounds such as:
Acetaminophen: Both compounds have similar structures, but this compound has an additional methyl group.
p-Methoxyacetanilide: This compound is structurally similar but lacks the methyl group on the nitrogen atom.
N-Methyl-4-anisidine: This compound has a similar methoxy group but differs in the position of the acetamide group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
35813-38-8 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-N-methylacetamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11(2)9-4-6-10(13-3)7-5-9/h4-7H,1-3H3 |
Clave InChI |
BZSWWJLVPTULPS-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OC |
SMILES canónico |
CC(=O)N(C)C1=CC=C(C=C1)OC |
Key on ui other cas no. |
35813-38-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















